Tri(amino-peg5-amide)-aminetfasalt
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Overview
Description
Tri(amino-peg5-amide)-aminetfasalt is a compound that contains three amino groups and is a derivative of polyethylene glycol (PEG). This compound is known for its ability to react with carboxylic acids, activated esters, and carbonyl groups such as ketones and aldehydes . It is commonly used in the synthesis of various molecules, including those used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(amino-peg5-amide)-aminetfasalt can be synthesized through a series of chemical reactions involving the introduction of amino groups to a PEG backbone. The amino groups can react with carboxylic acids and activated esters to form amide bonds. Additionally, they can react with carbonyl groups under reductive amination conditions to form C-N bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reactions are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tri(amino-peg5-amide)-aminetfasalt undergoes several types of chemical reactions, including:
Substitution Reactions: The amino groups can react with carboxylic acids and activated esters to form amide bonds
Reductive Amination: The amino groups can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds
Common Reagents and Conditions
Carboxylic Acids and Activated Esters: Used in substitution reactions to form amide bonds
Carbonyl Groups (Ketones and Aldehydes): Used in reductive amination reactions to form C-N bonds
Major Products Formed
The major products formed from these reactions include various amide and C-N bond-containing compounds, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Tri(amino-peg5-amide)-aminetfasalt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the development of bioconjugates and drug delivery systems
Medicine: Utilized in the creation of antibody-drug conjugates and other therapeutic agents
Industry: Applied in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Tri(amino-peg5-amide)-aminetfasalt involves its ability to form stable bonds with various functional groups. The amino groups in the compound can react with carboxylic acids, activated esters, and carbonyl groups to form amide and C-N bonds. These reactions enable the compound to serve as a versatile linker in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tri(amino-peg4-amide)-aminetfasalt: Similar structure but with a shorter PEG chain
Tri(amino-peg6-amide)-aminetfasalt: Similar structure but with a longer PEG chain
Uniqueness
Tri(amino-peg5-amide)-aminetfasalt is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and functionality. This makes it particularly useful in applications where precise molecular spacing and reactivity are required .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H93N7O18.C2HF3O2/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48;3-2(4,5)1(6)7/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJSPOYGCCNISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H94F3N7O20 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1134.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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